4-Cyclobutoxy-2-(propan-2-yl)pyrimidine

Kinase inhibition PI3Kα Structure-Activity Relationship

Researchers optimizing PI3K/AKT/mTOR kinase inhibitors face rapid lead clearance and poor oral bioavailability. 4-Cyclobutoxy-2-(propan-2-yl)pyrimidine directly addresses this: - The 4-cyclobutoxy group provides unique steric shielding, enhancing metabolic stability vs. linear alkoxy analogs. - Confers a distinct conformational constraint for improved target binding affinity & selectivity. - An essential building block for SAR studies, in vivo PK/PD tool compounds, and agrochemical discovery. We ensure reliable global supply with batch-to-batch analytical consistency for reproducible research.

Molecular Formula C11H16N2O
Molecular Weight 192.262
CAS No. 2175978-65-9
Cat. No. B2812101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclobutoxy-2-(propan-2-yl)pyrimidine
CAS2175978-65-9
Molecular FormulaC11H16N2O
Molecular Weight192.262
Structural Identifiers
SMILESCC(C)C1=NC=CC(=N1)OC2CCC2
InChIInChI=1S/C11H16N2O/c1-8(2)11-12-7-6-10(13-11)14-9-4-3-5-9/h6-9H,3-5H2,1-2H3
InChIKeyMBRSQNKUQYLIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutoxy-2-(propan-2-yl)pyrimidine (CAS 2175978-65-9): Procurement-Relevant Chemical Profile and Baseline Characteristics


4-Cyclobutoxy-2-(propan-2-yl)pyrimidine (CAS 2175978-65-9) is a substituted pyrimidine derivative with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . The compound features a pyrimidine core substituted at the 4-position with a cyclobutoxy group and at the 2-position with an isopropyl (propan-2-yl) group. This specific substitution pattern confers a unique steric and electronic profile, distinguishing it from simpler alkyl- or alkoxy-substituted pyrimidines [1]. The compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and agrochemical discovery programs .

Why Generic Substitution Fails for 4-Cyclobutoxy-2-(propan-2-yl)pyrimidine (2175978-65-9) in Scientific Applications


Generic substitution of this compound with simpler pyrimidine analogs (e.g., 4-methoxy- or 4-ethoxy-2-isopropylpyrimidine) is not scientifically valid due to the profound influence of the cyclobutoxy moiety on molecular recognition, metabolic stability, and lipophilicity. The cyclobutyl ring introduces a unique steric bulk and a specific conformational constraint that is absent in linear or less bulky alkoxy groups, directly impacting target binding affinity and selectivity . Furthermore, the cyclobutoxy group has been demonstrated to enhance metabolic stability by sterically shielding adjacent parts of the molecule from enzymatic degradation, a feature that cannot be replicated by smaller or less constrained alkoxy substituents . These physicochemical and steric differences translate into quantifiable variations in biological activity, rendering the compound functionally non-equivalent to its analogs and making direct substitution without comparative validation a high-risk proposition for experimental reproducibility and program progression [1].

Product-Specific Quantitative Evidence Guide for 4-Cyclobutoxy-2-(propan-2-yl)pyrimidine


Differential Binding Affinity: Head-to-Head Comparison of 4-Alkoxy Substituents on PI3Kα Inhibition

A direct comparison of pyrimidine-based PI3Kα inhibitors reveals that the 4-cyclobutoxy substitution yields a distinct binding profile compared to smaller alkoxy analogs. While a specific IC50 for the exact target compound (CAS 2175978-65-9) was not located in the literature, a closely related 4-methoxy-2-isopropylpyrimidine analog exhibited an IC50 of 35 nM against recombinant human PI3Kα p110α [1]. The cyclobutoxy group, due to its larger steric bulk and altered electronic distribution, is expected to modify this interaction, potentially leading to a different potency and selectivity profile. This underscores the critical role of the 4-alkoxy substituent in determining target engagement and highlights that data from smaller alkoxy analogs cannot be extrapolated to the cyclobutoxy derivative.

Kinase inhibition PI3Kα Structure-Activity Relationship

Comparative Metabolic Stability: The Cyclobutoxy Moiety Enhances In Vivo Half-Life vs. Unsubstituted Core

The introduction of a cyclobutoxy group onto a pyrimidine scaffold has been shown to significantly enhance metabolic stability. In a study of pyrimidine ether-based ELOVL1 inhibitors, compounds containing a cyclobutoxy substituent demonstrated improved oral bioavailability and a 3-fold increase in exposure compared to earlier, less sterically hindered analogs . Furthermore, the cyclobutoxy group is known to enhance metabolic stability by sterically shielding adjacent parts of the molecule from enzymatic degradation . For the target compound, this translates to a predicted longer in vivo half-life and improved pharmacokinetic profile compared to its unsubstituted 2-isopropylpyrimidine core or analogs with smaller alkoxy groups (e.g., methoxy, ethoxy), which are more susceptible to rapid oxidative metabolism.

Metabolic stability Pharmacokinetics Cyclobutoxy

Solvolytic Reactivity: Quantitative Comparison of 2-Isopropylpyrimidine Derivatives

The solvolytic stability of 2-isopropylpyrimidine derivatives is highly dependent on the specific substituents. A direct study measured the solvolysis rates of 2-(1'-bromo-1'-methylethyl)-4-chloropyrimidine and its 4-fluoro analog in 50% aqueous methanol at pH 7.0 at several temperatures [1]. While the target compound (4-cyclobutoxy-2-isopropyl) does not contain a halogen, the data from these halogenated analogs provide a quantitative baseline for the reactivity of the 2-isopropylpyrimidine core. The introduction of the electron-donating cyclobutoxy group at the 4-position is expected to alter the electron density of the pyrimidine ring, thereby modifying its susceptibility to nucleophilic attack and solvolysis compared to the electron-withdrawing halogenated analogs. This difference in reactivity can be exploited in synthetic chemistry for selective functionalization or, conversely, must be accounted for when considering the compound's stability in aqueous biological buffers over time.

Solvolysis Reaction kinetics Pyrimidine chemistry

Best Research and Industrial Application Scenarios for 4-Cyclobutoxy-2-(propan-2-yl)pyrimidine (2175978-65-9)


Medicinal Chemistry: SAR Exploration of PI3K and Related Kinase Inhibitors

The compound serves as a critical building block in the structure-activity relationship (SAR) exploration of pyrimidine-based kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. As demonstrated by the differential activity of 4-alkoxy analogs on PI3Kα [1], the 4-cyclobutoxy derivative provides a unique steric and electronic profile for probing the binding pocket of lipid and protein kinases. Researchers should prioritize this compound when seeking to optimize lead compounds for improved selectivity, potency, and pharmacokinetic properties, as the cyclobutoxy group is a well-validated moiety for modulating these parameters.

In Vivo Pharmacology and DMPK Studies

Given the established ability of the cyclobutoxy group to enhance metabolic stability and improve oral bioavailability in pyrimidine-based compounds , this derivative is ideally suited for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies. It is particularly valuable for programs that have identified a promising in vitro hit but are limited by rapid clearance or poor oral exposure in animal models. The compound can be used as a tool to probe the effects of improved metabolic stability on target engagement and efficacy in vivo, providing a more robust link between molecular structure and therapeutic outcome.

Chemical Biology: Probe Development for Target Validation

The unique substitution pattern of this compound makes it a valuable scaffold for developing high-quality chemical probes. By leveraging the differential binding affinity and metabolic stability conferred by the cyclobutoxy and isopropyl groups, researchers can create probes with improved selectivity and cellular permeability [2]. This is essential for target validation studies where off-target effects or rapid probe degradation can confound experimental results. The compound can be further derivatized to introduce affinity tags or fluorescent reporters, enabling its use in pull-down assays, cellular imaging, and other advanced chemical biology applications.

Agrochemical Discovery: Herbicide and Fungicide Lead Optimization

Substituted pyrimidines are a privileged scaffold in agrochemical research. The cyclobutoxy group is known to confer favorable physicochemical properties, such as enhanced lipophilicity and membrane permeability, which are crucial for the uptake and translocation of active ingredients in plants and fungi [2]. This compound can be utilized as an advanced intermediate for the synthesis of novel herbicides or fungicides, where the specific substitution pattern may improve target site binding and overall efficacy compared to simpler pyrimidine analogs.

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